An In-Depth Technical Guide to 3-Amino-2,4,5-trifluorobenzoic acid
An In-Depth Technical Guide to 3-Amino-2,4,5-trifluorobenzoic acid
CAS Number: 119385-80-7
This technical guide provides a comprehensive overview of 3-Amino-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of modern pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, and applications.
Chemical and Physical Properties
3-Amino-2,4,5-trifluorobenzoic acid is a fluorinated aromatic carboxylic acid. The presence of both an amino group and a carboxylic acid group gives it amphoteric properties, while the fluorine atoms significantly influence its electronic characteristics, reactivity, and metabolic stability in derivative compounds.
| Property | Value | Reference(s) |
| CAS Number | 119385-80-7 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][3] |
| Molecular Weight | 191.11 g/mol | [1][3] |
| Melting Point | 133-136 °C | [2][3] |
| Boiling Point | 306.4 °C at 760 mmHg | [3] |
| Density | 1.635 g/cm³ | [3] |
| Appearance | White to off-white solid | [2] |
| pKa | 3.03±0.10 (Predicted) | [2][3] |
| Flash Point | 139.1 °C | [3] |
| Storage Temperature | 2-8°C | [2][3] |
Spectroscopic Data
While specific spectra for 3-Amino-2,4,5-trifluorobenzoic acid are not publicly available in detail, typical spectral characteristics can be inferred from its structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic proton signals, with chemical shifts and coupling constants influenced by the fluorine and amino substituents. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Signals for the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting patterns. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns resulting from the loss of functional groups. |
Synthesis and Experimental Protocols
3-Amino-2,4,5-trifluorobenzoic acid is a synthetic compound, and while detailed, publicly available experimental protocols for its synthesis are scarce, a general synthetic route has been described. One patented method involves the reaction of a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with a substituted amine.
A plausible synthetic pathway could involve the amination of a tetrafluorinated benzoic acid derivative. The following is a generalized experimental workflow for such a transformation.
Note: This is a generalized representation. Specific reaction conditions would require optimization.
Application in Drug Development
The primary application of 3-Amino-2,4,5-trifluorobenzoic acid is as a crucial building block in the synthesis of quinolone and fluoroquinolone antibiotics.[3] These are broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]
The synthesis of many modern fluoroquinolones utilizes the Gould-Jacobs reaction, where an aniline derivative is condensed with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the core quinolone ring structure. 3-Amino-2,4,5-trifluorobenzoic acid serves as a precursor to the aniline component in these syntheses.
Signaling Pathway: Mechanism of Action of Fluoroquinolones
Fluoroquinolones, synthesized using intermediates like 3-Amino-2,4,5-trifluorobenzoic acid, do not participate in a traditional signaling pathway but rather directly inhibit essential bacterial enzymes. The following diagram illustrates this mechanism of action.
